molecular formula C15H18O3S B3082710 cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 1134295-57-0

cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B3082710
CAS No.: 1134295-57-0
M. Wt: 278.4 g/mol
InChI Key: ABANGNFQLXQKDI-WDEREUQCSA-N
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Description

cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol This compound contains a cyclohexane ring substituted with a thiomethylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Thiomethylbenzoyl Group: The thiomethylbenzoyl group can be introduced via Friedel-Crafts acylation using 2-thiomethylbenzoyl chloride and an appropriate catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomethyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It may be used in the development of new materials with specific properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding Studies: It can be used to study protein-ligand interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomethylbenzoyl group can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    trans-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: This compound has a similar structure but differs in the spatial arrangement of the substituents.

    3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: This compound lacks the cis configuration, leading to different stereochemical properties.

Uniqueness: cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The cis configuration allows for distinct interactions with molecular targets, making it valuable in various scientific applications.

Properties

IUPAC Name

(1R,3S)-3-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3S/c1-19-13-8-3-2-7-12(13)14(16)10-5-4-6-11(9-10)15(17)18/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,17,18)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABANGNFQLXQKDI-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1C(=O)[C@H]2CCC[C@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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